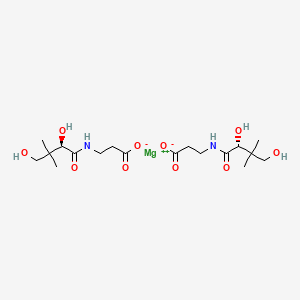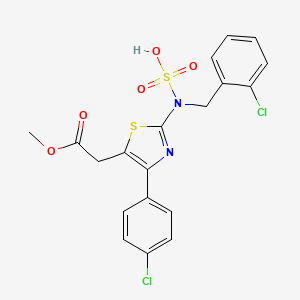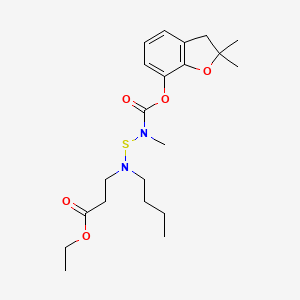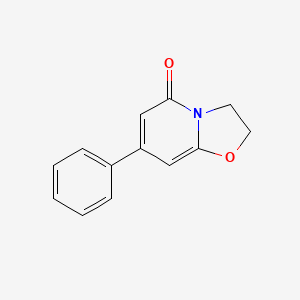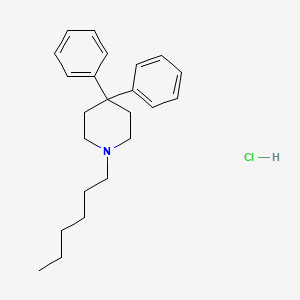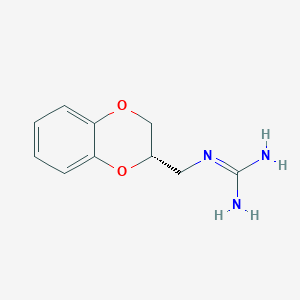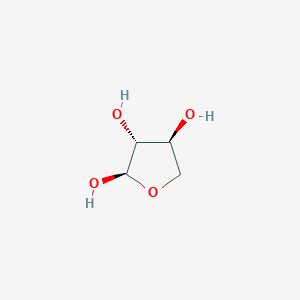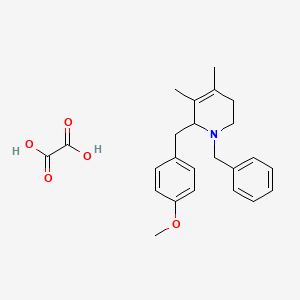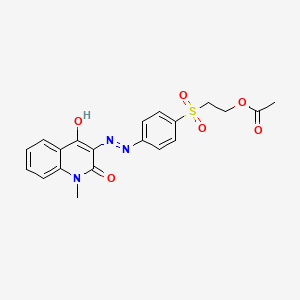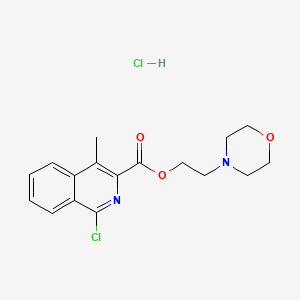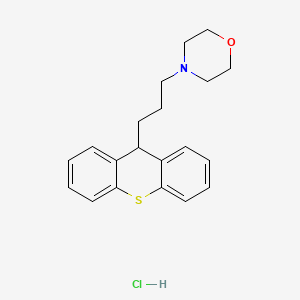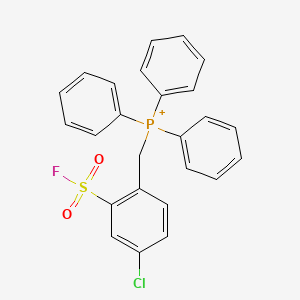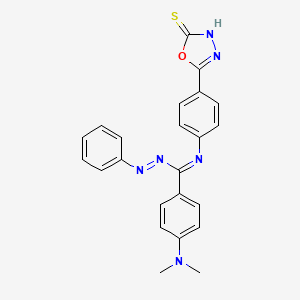
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)(phenylazo)methylene)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)(phenylazo)methylene)amino)phenyl)- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfur atom. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Méthodes De Préparation
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of hydrazides with carbon disulfide or aryl isothiocyanates. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring . Another method involves the reaction of hydrazides with aryl isothiocyanates, followed by intramolecular cyclization in the presence of a dehydrating agent like potassium bisulfate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Applications De Recherche Scientifique
1,3,4-Oxadiazole-2(3H)-thione derivatives have numerous scientific research applications:
Medicinal Chemistry: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. They are used in the development of new drugs and therapeutic agents.
Materials Science: 1,3,4-Oxadiazoles are used in the design of organic light-emitting diodes (OLEDs), corrosion inhibitors, and optoelectronic devices.
Agriculture: These compounds serve as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities.
Environmental Science: They are employed in the development of sensors for detecting metal ions and other environmental pollutants.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves their interaction with various molecular targets and pathways. For instance, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In anticancer applications, these compounds may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: These compounds also contain a five-membered ring with two nitrogen atoms and one oxygen atom but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazoles: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom, leading to different chemical reactivity and biological properties.
1,2,5-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, resulting in distinct chemical and biological characteristics.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their versatile chemical reactivity and broad spectrum of biological activities, making them valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
122352-01-6 |
|---|---|
Formule moléculaire |
C23H20N6OS |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-(dimethylamino)-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H20N6OS/c1-29(2)20-14-10-16(11-15-20)21(26-25-19-6-4-3-5-7-19)24-18-12-8-17(9-13-18)22-27-28-23(31)30-22/h3-15H,1-2H3,(H,28,31) |
Clé InChI |
KUPVJQSMZAXMCW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


